molecular formula C18H23N5O4S2 B2703392 2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105199-61-8

2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2703392
CAS No.: 1105199-61-8
M. Wt: 437.53
InChI Key: QNMAADKAVIFREH-UHFFFAOYSA-N
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Description

2-((5-(4-(2,4-dimethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C18H23N5O4S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities of Novel Heterocyclic Compounds

Research into novel heterocyclic compounds, particularly those incorporating thiadiazole and piperazine units, has shown significant promise in various biological applications. For example, novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized and shown inhibitory effects on certain pathogens, indicating their potential as antimicrobial agents (Z. Xia). Furthermore, compounds synthesized from reactions involving thiadiazole precursors have been evaluated for their antitumor and antioxidant activities, with some exhibiting promising results (W. Hamama et al., 2013). This highlights the potential of such compounds in therapeutic applications.

Antimicrobial and Antitumor Evaluation

Antimicrobial and antitumor evaluations of synthesized heterocyclic compounds, including those with thiadiazole and piperazine scaffolds, have shown promising results. The synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, for instance, demonstrated potential as antimicrobial agents against various bacteria and fungi, with some derivatives showing low minimum inhibitory concentrations (Rahul V. Patel & S. W. Park, 2015). Another study synthesized novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, which displayed potent bacterial biofilm and MurB inhibitory activities, suggesting a role in combating antibiotic-resistant infections (Ahmed E. M. Mekky & S. Sanad, 2020).

Properties

IUPAC Name

2-[[5-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S2/c1-19-15(24)11-28-18-21-20-17(29-18)23-8-6-22(7-9-23)16(25)13-5-4-12(26-2)10-14(13)27-3/h4-5,10H,6-9,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMAADKAVIFREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.